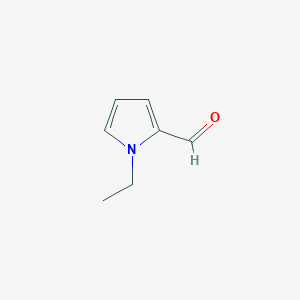

1-Ethyl-1H-pyrrole-2-carbaldehyde

描述

Significance of the Pyrrole (B145914) Scaffold in Chemical Synthesis and Materials Science

The pyrrole ring is a privileged scaffold in both chemical synthesis and materials science due to its unique electronic properties and versatile reactivity. In the realm of medicinal chemistry, the pyrrole motif is a core component of many natural products and clinically approved drugs. mdpi.com Its presence is crucial in complex macrocycles such as heme, chlorophyll, and vitamin B12, which are essential for life. The ability of the pyrrole scaffold to participate in various chemical transformations allows for the synthesis of a diverse array of biologically active compounds with potential therapeutic applications. mdpi.com

In materials science, the electron-rich nature of the pyrrole ring makes it an excellent building block for conducting polymers and organic electronic materials. chemimpex.com Polypyrrole, a polymer derived from pyrrole, was one of the first intrinsically conducting polymers discovered and continues to be an area of active research for applications in sensors, actuators, and biomedical devices. The ability to modify the pyrrole ring with various substituents allows for the fine-tuning of the electronic and physical properties of the resulting materials, opening avenues for the creation of novel functional materials with tailored characteristics. chemimpex.com

Overview of 1-Ethyl-1H-pyrrole-2-carbaldehyde as a Key Synthetic Intermediate

This compound serves as a crucial and versatile building block in organic synthesis. chemimpex.com Its aldehyde functional group provides a reactive handle for a wide range of chemical transformations, including condensations, oxidations, and the formation of carbon-carbon and carbon-nitrogen bonds. orgsyn.org This reactivity allows for the construction of more complex heterocyclic systems and the introduction of diverse functionalities. chemimpex.com

This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com For instance, substituted pyrrole-2-carboxaldehydes are precursors to a variety of bioactive molecules. While specific, publicly detailed synthetic routes starting from this compound are often proprietary, the general strategy involves using the aldehyde group to build upon the pyrrole core. For example, it can undergo condensation reactions with amines or activated methylene (B1212753) compounds to form larger, more complex structures that may exhibit desired biological activities. One documented synthesis involves the reaction of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a derivative of the title compound, as an intermediate in the development of small molecule anticancer drugs. researchgate.net The Vilsmeier-Haack reaction is a common method for the formylation of pyrroles to produce such aldehydes, which are then used in subsequent synthetic steps. orgsyn.org

Scope and Research Objectives for Advanced Investigation of this compound

The future of research on this compound is focused on leveraging its unique properties to address current challenges in medicine and materials science. A primary objective is the continued exploration of its utility in the synthesis of novel therapeutic agents. pubcompare.ai Researchers are interested in developing new synthetic methodologies that utilize this compound to create complex molecular architectures with high efficiency and stereoselectivity. pubcompare.ai The goal is to design and synthesize new drugs with improved efficacy and reduced side effects for a range of diseases.

In the field of materials science, a key research objective is the incorporation of this compound into advanced functional materials. chemimpex.com This includes its use as a monomer or a precursor to monomers for the synthesis of novel conducting polymers with enhanced electronic properties, stability, and processability. chemimpex.com Furthermore, its potential application in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices is an active area of investigation. chemimpex.com The ability to systematically modify the structure of this building block provides a pathway to new materials with tailored optical and electronic properties for next-generation technologies. Additionally, there is interest in exploring its use in the development of new flavoring agents and fragrances. ontosight.ai

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | nist.gov |

| Molecular Weight | 123.15 g/mol | nih.gov |

| CAS Number | 2167-14-8 | nist.gov |

| Appearance | Colorless to yellow clear liquid | ontosight.ai |

| Boiling Point | 204.00 to 206.00 °C @ 760.00 mm Hg | nih.gov |

| IUPAC Name | This compound | nih.gov |

Synonyms for this compound

| Synonym |

| 1-Ethyl-1H-pyrrole-2-carboxaldehyde |

| 1-Ethyl-2-formyl-1H-pyrrole |

| 1-Ethyl-2-formylpyrrole |

| 1-Ethyl-2-pyrrolecarbaldehyde |

| 1-Ethylpyrrole-2-carbaldehyde |

| N-Ethyl-2-formylpyrrole |

| N-Ethylpyrrole-2-carboxaldehyde |

| Tea pyrrole |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-8-5-3-4-7(8)6-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLGEHCERRWDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176055 | |

| Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to yellow liquid; burnt smokey aroma | |

| Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2126/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

204.00 to 206.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Ethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2126/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.033 - 1.039 | |

| Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2126/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2167-14-8 | |

| Record name | 1-Ethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-PYRROLE-2-CARBOXALDEHYDE, 1-ETHYL- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-2-PYRROLECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51J1CE738Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Ethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 1 Ethyl 1h Pyrrole 2 Carbaldehyde and Its Analogues

Strategic Approaches to N-Alkylation of Pyrrole-2-carbaldehyde

A primary route to 1-Ethyl-1H-pyrrole-2-carbaldehyde involves the direct alkylation of the nitrogen atom of pyrrole-2-carbaldehyde. This approach is advantageous as it begins with a readily available starting material. The key challenge lies in achieving selective N-alkylation over potential side reactions.

The regioselective ethylation of the pyrrole (B145914) nitrogen in the presence of an electron-withdrawing aldehyde group is typically achieved under basic conditions. The nitrogen proton is the most acidic site, facilitating its deprotonation to form a nucleophilic anion that readily reacts with an ethylating agent.

Commonly employed methods utilize a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The combination of K₂CO₃ and DMF has been shown to be highly effective for N-alkylation reactions of pyrrole systems. researchgate.net The reaction proceeds by deprotonation of the pyrrole nitrogen, followed by a nucleophilic substitution (Sₙ2) reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate. The electron-withdrawing nature of the 2-formyl group deactivates the pyrrole ring towards electrophilic attack, thereby minimizing competing C-alkylation side reactions and enhancing the selectivity for N-alkylation.

For the synthesis to be viable on an industrial scale, reaction conditions must be optimized for efficiency, cost-effectiveness, and safety. This involves a systematic evaluation of bases, solvents, temperature, and reaction time.

Research into analogous N-alkylation reactions provides a model for optimization. researchgate.net Studies have shown that while various bases can be used, inexpensive and moderately strong bases like K₂CO₃ are often preferred for large-scale operations. The choice of solvent is critical; DMF is highly effective, but other solvents such as acetonitrile (B52724) or even greener solvent alternatives are considered to balance reactivity with environmental and safety concerns. researchgate.net Temperature is controlled to ensure a reasonable reaction rate without promoting decomposition or side reactions. High-throughput experimentation can accelerate the identification of optimal conditions, leading to methodologies that are robust, high-yielding, and suitable for large-scale manufacturing. rsc.org A thermodynamically controlled process is often sought to ensure high selectivity and reproducibility. rsc.org

Table 1: Optimization of N-Alkylation Conditions for Pyrrole Derivatives This table is a representative model based on published optimization studies for N-alkylation of similar heterocyclic systems. researchgate.net

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | KOH (1.2) | Acetone | Room Temp. | 14 | Low |

| 2 | K₂CO₃ (4.0) | DMF | Room Temp. | 14 | 87 |

| 3 | Cs₂CO₃ (2.0) | DMF | Room Temp. | 12 | High |

| 4 | K₂CO₃ (4.0) | DMSO | 60 | 6 | 85 |

| 5 | K₂CO₃ (4.0) | Acetonitrile | Reflux | 12 | Moderate |

De Novo Synthesis Pathways for Pyrrole-2-carbaldehyde Skeletons

An alternative to modifying a pre-existing pyrrole is the de novo construction of the pyrrole ring with the desired substituents incorporated during the synthesis. This approach offers flexibility in accessing a wide range of analogues.

A novel and efficient de novo synthesis of pyrrole-2-carbaldehyde skeletons has been developed utilizing an iodine/copper-mediated oxidative annulation and a direct Csp³–H to C=O oxidation. organic-chemistry.orgacs.orgnih.gov This method involves a three-component reaction of aryl methyl ketones, arylamines (which can be substituted, e.g., N-ethylaniline), and acetoacetate (B1235776) esters. acs.org The key advantage of this strategy is the formation of the aldehyde group directly from a methyl group in a single, scalable process, avoiding harsh oxidants. acs.orglookchem.com

The reaction is typically catalyzed by a combination of a copper salt, such as CuCl₂, and molecular iodine, with oxygen serving as the terminal oxidant. lookchem.comacs.org Mechanistic studies indicate that the aldehyde oxygen atom is sourced from molecular oxygen. organic-chemistry.org The process involves a cascade of reactions including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization. lookchem.comacs.org Optimization studies have identified that using CuCl₂ (0.5 mmol), I₂ (1.6 mmol), and an O₂ atmosphere in DMSO at 100°C provides excellent yields. lookchem.com This methodology is notable for its broad substrate scope and tolerance of various functional groups. acs.org

Table 2: Optimization of I₂/CuCl₂-Mediated Synthesis of a Pyrrole-2-carbaldehyde Derivative Based on data from Wu, X. et al., Org. Lett., 2018. lookchem.comacs.org

| Entry | Catalyst (equiv.) | Oxidant | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuCl₂ (0.2), I₂ (1.0) | - | 100 | 12 | 32 |

| 2 | CuCl₂ (0.5), I₂ (1.2) | - | 100 | 12 | 55 |

| 3 | CuCl₂ (0.5), I₂ (1.6) | Air | 100 | 12 | 67 |

| 4 | CuCl₂ (0.5), I₂ (1.6) | O₂ (balloon) | 100 | 12 | 74 |

| 5 | CuI (0.5), I₂ (1.6) | O₂ (balloon) | 100 | 12 | 68 |

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic rings. name-reaction.comorganic-chemistry.org This reaction is particularly well-suited for synthesizing this compound from N-ethylpyrrole. The process involves two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic substitution onto the pyrrole ring and subsequent hydrolysis. chemtube3d.com

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a mixture of a substituted amide, typically DMF, and an acid chloride, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comorgsyn.org N-ethylpyrrole, being an electron-rich heterocycle, readily undergoes electrophilic attack by the Vilsmeier reagent. The substitution occurs with high regioselectivity at the C2 (α) position. chemistrysteps.com This selectivity is primarily governed by the electron-donating effect of the nitrogen atom, which activates the α-positions, and the steric hindrance of the N-ethyl group, which directs the incoming electrophile to the less hindered C2 position over C5. rsc.org The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. name-reaction.com

Table 3: General Protocol for Vilsmeier-Haack Formylation of N-Ethylpyrrole

| Step | Reagents | Purpose |

|---|---|---|

| 1 | DMF, POCl₃ | In situ formation of the electrophilic Vilsmeier reagent. |

| 2 | N-Ethylpyrrole | Nucleophilic attack on the Vilsmeier reagent at the C2 position. |

| 3 | Aqueous workup (e.g., NaOAc solution) | Hydrolysis of the intermediate iminium salt to the aldehyde. |

Preparation of Functionalized this compound Derivatives

This compound is a valuable scaffold for the synthesis of more complex molecules. Its functional groups offer multiple handles for further chemical modification.

One common strategy involves reactions at the aldehyde group, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or oxime. Another powerful approach is the functionalization of the pyrrole ring itself, most commonly at the C5 position. A versatile method to achieve this involves the generation of a formal 5-lithiopyrrole-2-carboxaldehyde equivalent. cdnsciencepub.com This is accomplished by protecting the aldehyde, performing a halogen-metal exchange at the 5-bromo precursor with an organolithium reagent at low temperature, and then quenching the resulting lithiated species with a suitable electrophile (e.g., alkyl halides, aldehydes, or carbon dioxide). cdnsciencepub.com

Furthermore, the N-ethyl group can be pre-functionalized to allow for the introduction of more complex side chains. For instance, a synthetic route starting from pyrrole can introduce a 2-bromoethyl group onto the nitrogen. The resulting 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde can then undergo nucleophilic substitution with various amines, such as piperidine, to yield derivatives with extended N-alkyl chains, which are of interest in medicinal chemistry. researchgate.net This highlights the modularity of these synthetic approaches in creating a diverse library of pyrrole derivatives.

Synthesis of Halogenated Analogues

The introduction of halogens onto the pyrrole ring of this compound is a critical step for further derivatization. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic halogenation, typically at the C4 and C5 positions.

The direct bromination of N-alkyl-pyrrole-2-carboxaldehydes can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine itself. For instance, the treatment of a related N-substituted pyrrole with NBS can lead to the formation of the corresponding 4,5-dibromo derivative. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures to control the reactivity and prevent side reactions. The Vilsmeier-Haack formylation of a pre-halogenated pyrrole is an alternative route. For example, the acylation of a 4,5-dibromo-1H-pyrrole derivative with a suitable acylating agent can yield the desired halogenated carbaldehyde scaffold. helsinki.fi

Similarly, chlorination can be accomplished using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction conditions are generally mild to preserve the aldehyde functionality. For related pyrrole-2-carboxylate esters, chlorination with NCS in dichloromethane (B109758) has been shown to be effective. nih.gov Fluorinated analogues are more challenging to synthesize via direct electrophilic fluorination due to the high reactivity of fluorinating agents. However, reagents like Selectfluor™ can be employed under carefully controlled conditions, often in a mixture of acetonitrile and a protic solvent like acetic acid, to achieve fluorination, primarily at the C4 position. nih.gov

Table 1: Synthesis of Halogenated Pyrrole Analogues

| Starting Material | Reagent | Product | Conditions | Reference |

| 2-Trichloroacetyl-5-methyl-1H-pyrrole | N-Chlorosuccinimide (NCS) | 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | Dichloromethane, room temp. | nih.gov |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor™ | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Acetonitrile/Acetic Acid, 0 °C | nih.gov |

| (S)- or (R)-tert-butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate | 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethan-1-one | (S)- or (R)-tert-butyl (2-((4,5-dibromo-1H-pyrrole-2-carbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate | Na₂CO₃, DMF, 80 °C | helsinki.fi |

Incorporation of Complex Side Chains via Nucleophilic Substitution

The halogenated derivatives of this compound are valuable intermediates for the introduction of complex side chains through nucleophilic substitution reactions. The presence of electron-withdrawing groups, such as the aldehyde at C2, activates the halogen atoms at C4 and C5 towards nucleophilic attack.

One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. A dihalogenated pyrrole, such as 4,5-dibromo-1-ethyl-1H-pyrrole-2-carbaldehyde, can undergo sequential or simultaneous coupling with various aryl or heteroaryl boronic acids. The regioselectivity of the coupling can often be controlled by the choice of catalyst and reaction conditions. For example, in related dibromopyrrole systems, palladium acetate (B1210297) has been used to achieve selective coupling at the C5 position, while the subsequent addition of a phosphine (B1218219) ligand can promote coupling at the C4 position. This allows for the programmed synthesis of unsymmetrically substituted diarylpyrroles.

In addition to C-C bond formation, C-N and C-O bonds can also be readily formed. For instance, the displacement of a bromide or chloride at the C4 or C5 position with an amine or an alcohol under basic conditions can introduce diverse functionalities. The reaction of halogenated pyrroles with complex amines is a common strategy in the synthesis of biologically active molecules. For example, the reaction of ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate with sodium azide, followed by reduction, yields the corresponding aminomethyl derivative. nih.gov This highlights the feasibility of introducing nitrogen-containing side chains.

Table 2: Nucleophilic Substitution on Halogenated Pyrroles

| Substrate | Nucleophile/Reagent | Product | Conditions | Reference |

| Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | Sodium Azide (NaN₃) | Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | KI (cat.), DMF, room temp. | nih.gov |

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | 4-Bromotoluene | Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/H₂O, 90 °C | nih.gov |

| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | 5-Phenyl-4-bromothiophene-2-carboxaldehyde | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | orgsyn.org |

Chemo- and Regioselective Derivatization at Peripheral Positions

The presence of multiple reactive sites on the this compound scaffold—namely the aldehyde group and the C3, C4, and C5 positions of the pyrrole ring—necessitates the use of chemo- and regioselective reactions for precise molecular editing.

Chemoselective reactions distinguish between different functional groups. For instance, the reduction of the aldehyde group to an alcohol can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) without affecting the pyrrole ring. Conversely, the pyrrole ring can be modified while leaving the aldehyde group intact. An example is the protection of the aldehyde as an acetal, which then allows for a broader range of reactions to be performed on the pyrrole ring, such as metalation followed by quenching with an electrophile.

Regioselective functionalization of the pyrrole ring is crucial for creating specific substitution patterns. Directed metalation, using organolithium reagents, can be employed to selectively deprotonate a specific position on the pyrrole ring, often directed by the existing substituent. For instance, in related pyrrole systems, a bulky protecting group on the nitrogen can direct lithiation to the C5 position. Subsequent reaction with an electrophile introduces a substituent at that specific site. The Vilsmeier-Haack reaction itself is a regioselective formylation that preferentially occurs at the C2 position of N-substituted pyrroles. orgsyn.org The relative reactivity of the C3, C4, and C5 positions towards electrophilic attack can also be exploited to achieve regioselectivity, with the C5 position generally being the most reactive in N-substituted pyrroles, followed by C3 and then C4.

Table 3: Chemo- and Regioselective Reactions

| Substrate | Reagent(s) | Product | Reaction Type | Reference |

| 4- and 5-Nitropyrrole-2-carboxaldehydes | Diisopropylamine | 6-Diisopropylamino-1-azafulvene derivatives | Condensation (Aldehyde protection) | cdnsciencepub.com |

| Pyrrole | N,N-Dimethylformamide, Phosphorus oxychloride | Pyrrole-2-carbaldehyde | Vilsmeier-Haack Formylation (Regioselective C2 formylation) | orgsyn.org |

| 4-Halobenzoic acids | s-BuLi or t-BuLi | 3-Metalated-4-halobenzoic acid | Directed ortho-metalation (Regioselective C3 metalation) | nih.gov |

Elucidation of Reaction Mechanisms and Kinetics in 1 Ethyl 1h Pyrrole 2 Carbaldehyde Transformations

Mechanistic Pathways of Aldehyde Functional Group Reactivity

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its reactivity in 1-Ethyl-1H-pyrrole-2-carbaldehyde is central to the molecule's utility as a synthetic building block. The aldehyde carbon is electrophilic and susceptible to nucleophilic attack. This reactivity is modulated by the electronic properties of the 1-ethyl-pyrrole ring. The electron-donating nature of the pyrrole (B145914) ring, enhanced by the N-ethyl group, increases electron density on the aldehyde's carbonyl carbon, which can temper its electrophilicity compared to aldehydes attached to electron-withdrawing groups. Nonetheless, it readily participates in a variety of classic aldehyde reactions.

Key mechanistic pathways involving the aldehyde group include:

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (e.g., malonic acid derivatives, cyanoacetates) to the aldehyde's carbonyl group, followed by a dehydration step to yield a C=C double bond. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org For this compound, the mechanism proceeds via deprotonation of the active methylene (B1212753) compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and subsequent elimination of a water molecule yields the final α,β-unsaturated product. organic-chemistry.org Studies on the related 1H-pyrrole-2-carbaldehyde have shown that this condensation can be carried out efficiently in various media, including environmentally benign solvents like water or ionic liquids. researchgate.netrsc.org

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. masterorganicchemistry.com The key reagent is a phosphorus ylide (phosphorane), which is typically generated by treating a phosphonium (B103445) salt with a strong base. udel.edu The mechanism involves a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This intermediate rapidly decomposes to form the desired alkene and a very stable phosphine (B1218219) oxide (e.g., triphenylphosphine (B44618) oxide), which is the thermodynamic driving force for the reaction. masterorganicchemistry.com This method has been applied to pyrrole carboxaldehydes to achieve one-carbon homologation. clockss.org

Reduction and Oxidation: The aldehyde group can be easily reduced to a primary alcohol (1-Ethyl-1H-pyrrol-2-yl)methanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄). clockss.org Conversely, it can be oxidized to a carboxylic acid (1-Ethyl-1H-pyrrole-2-carboxylic acid) using various oxidizing agents.

Nucleophilic Addition: The aldehyde readily undergoes addition reactions with a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

Table 1: Summary of Aldehyde Functional Group Reactions

| Reaction Type | Reagent(s) | Product Type | Mechanistic Feature |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compound, weak base (e.g., piperidine) | α,β-Unsaturated compound | Nucleophilic addition followed by dehydration wikipedia.org |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | Alkene | Formation of an oxaphosphetane intermediate organic-chemistry.org |

| Reduction | NaBH₄, LiAlH₄ | Primary alcohol | Hydride attack on carbonyl carbon |

| Oxidation | KMnO₄, PCC, Ag₂O | Carboxylic acid | Oxidative transformation of the formyl group |

| Grignard Reaction | R-MgBr | Secondary alcohol | Nucleophilic addition of an organometallic reagent |

Investigation of Pyrrole Ring Aromaticity and Reactivity in Derivatization

The pyrrole ring is an aromatic heterocycle. Its aromaticity arises because the nitrogen atom's lone pair of electrons participates in the π-system, creating a cyclic, planar array of six π-electrons that satisfies Hückel's rule. researchgate.net This delocalization of electrons makes the pyrrole ring electron-rich and thus highly reactive towards electrophilic aromatic substitution, significantly more so than benzene. clockss.orgresearchgate.net

In this compound, the reactivity of the ring is influenced by two competing factors:

The N-Ethyl Group: This is an electron-donating group (EDG) through induction, which further increases the electron density of the pyrrole ring, enhancing its reactivity towards electrophiles.

The 2-Carbaldehyde Group: This is an electron-withdrawing group (EWG) through resonance and induction. It deactivates the ring towards electrophilic attack.

The net effect is a modulated reactivity, but the ring remains susceptible to electrophilic substitution. The substitution pattern is governed by the directing effects of these groups. The aldehyde at the C2 position is a meta-director in a six-membered ring context, but in the five-membered pyrrole ring, it strongly deactivates the adjacent C3 position and directs incoming electrophiles primarily to the C4 and C5 positions. The N-ethyl group activates all positions but its influence is less pronounced than the directing effect of the C2-aldehyde. Therefore, further electrophilic substitution on this compound is expected to occur predominantly at the C4 position.

A key reaction illustrating the reactivity of N-substituted pyrroles is the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto electron-rich aromatic rings. organic-chemistry.orgijpcbs.com This reaction involves an electrophilic attack by the Vilsmeier reagent (a chloromethyleniminium salt). ijpcbs.com While the title compound is already a product of such a reaction on N-ethylpyrrole, the principles of this transformation underscore the high nucleophilicity of the pyrrole ring.

Table 2: Electronic Effects of Substituents on the Pyrrole Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|---|

| -CH₂CH₃ (Ethyl) | N1 | Electron Donating (Inductive) | Activating | Ortho, Para-directing (C2, C5) |

| -CHO (Formyl) | C2 | Electron Withdrawing (Resonance/Inductive) | Deactivating | Directs to C4 |

Kinetic Studies of Key Transformations Involving this compound

While detailed quantitative kinetic data such as rate constants and activation energies for reactions involving this compound are not extensively documented in publicly available literature foodb.ca, qualitative predictions can be made based on established chemical principles.

For the Vilsmeier-Haack reaction , kinetic studies on related substrates have shown that the reaction generally follows second-order kinetics. researchgate.netchemicalpapers.com The rate of reaction is significantly enhanced in micellar media, which can catalyze the transformation under mild conditions. researchgate.netchemicalpapers.com

For reactions of the aldehyde group , the kinetics are dependent on several factors. In the Knoevenagel condensation , the rate is influenced by the strength of the base used to generate the nucleophile and the electrophilicity of the aldehyde's carbonyl carbon. The electron-donating character of the 1-ethyl-pyrrole ring may slightly reduce the reaction rate compared to aldehydes substituted with electron-withdrawing groups.

Table 3: Factors Influencing Reaction Kinetics

| Transformation | Kinetic Profile | Factors Affecting Rate |

|---|---|---|

| Electrophilic Aromatic Substitution | Qualitative: Slower than N-ethylpyrrole, faster than benzene | Balance of activating N-ethyl and deactivating C2-formyl groups |

| Vilsmeier-Haack Reaction | Second-order kinetics reported for related systems researchgate.netchemicalpapers.com | Concentration of substrate and reagent; catalysis (e.g., by micelles) chemicalpapers.com |

| Knoevenagel Condensation | Dependent on specific reactants and catalyst | Electrophilicity of aldehyde, nucleophilicity of active methylene compound, catalyst efficiency |

Stereochemical Control and Stereoselectivity in Reactions

The structure of this compound is achiral and planar. However, its reactions can lead to the formation of chiral centers, making stereochemical control an important consideration.

Reactions of the Aldehyde Group: Nucleophilic addition to the carbonyl group (e.g., Grignard reaction, reduction with a chiral reducing agent) creates a new stereocenter at the carbinol carbon. The use of chiral reagents or catalysts can induce enantioselectivity, leading to a preference for one enantiomer over the other. For instance, organocatalytic, highly enantioselective cycloadditions have been developed for related pyrrole-2-carbinols (the reduced form of the aldehyde), demonstrating that high levels of stereocontrol are achievable in this system. nih.gov

The Wittig Reaction: The stereochemical outcome of the Wittig reaction (i.e., the E/Z ratio of the product alkene) is highly dependent on the nature of the phosphorus ylide. organic-chemistry.org Non-stabilized ylides (where the R group is alkyl) typically yield (Z)-alkenes as the major product, whereas stabilized ylides (where R is an electron-withdrawing group) predominantly give (E)-alkenes. organic-chemistry.org This allows for a degree of stereochemical control in the synthesis of alkenes from this compound.

The Knoevenagel Condensation: This reaction can also produce E and Z isomers. Often, the reaction conditions can be tuned to favor the formation of the more thermodynamically stable isomer. wikipedia.org

The precise stereochemical configuration of complex pyrrole-2-carboxaldehyde derivatives isolated from natural sources has been determined using advanced analytical techniques, including X-ray crystallographic analysis and electronic circular dichroism (ECD). nih.gov

Table 4: Stereochemical Considerations in Key Reactions

| Reaction | Stereochemical Outcome | Controlling Factors |

|---|---|---|

| Nucleophilic Addition to Aldehyde | Formation of a new stereocenter (racemic or enantiomerically enriched) | Use of chiral reagents/catalysts for enantioselectivity |

| Wittig Reaction | Formation of E/Z alkene isomers | Stability of the phosphorus ylide (stabilized ylides favor E-alkenes) organic-chemistry.org |

| Knoevenagel Condensation | Formation of E/Z alkene isomers | Thermodynamic stability of the products; reaction conditions wikipedia.org |

| Cycloaddition Reactions | Formation of multiple new stereocenters (diastereo- and enantioselectivity) | Use of chiral catalysts (e.g., BINOL-phosphoric acid) nih.gov |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Ethyl-1H-pyrrole-2-carbaldehyde in solution. Through various NMR experiments, it is possible to map out the carbon skeleton and the placement of protons, confirming the substitution pattern of the pyrrole (B145914) ring. The structural determination of related pyrrole-2-carboxaldehyde derivatives frequently employs a suite of NMR techniques, including 1D (¹H and ¹³C) and 2D experiments. nih.gov

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum displays characteristic signals for the protons of the ethyl group and the pyrrole ring. The ethyl protons typically appear as a quartet for the methylene (B1212753) (–CH₂) group and a triplet for the methyl (–CH₃) group in the upfield region, a result of spin-spin coupling. The three protons on the pyrrole ring resonate in the downfield aromatic region, with their specific chemical shifts and coupling patterns revealing their positions relative to the electron-withdrawing aldehyde group and the N-ethyl substituent. The aldehyde proton (–CHO) is the most deshielded, appearing as a singlet at a very low field. For the parent compound, pyrrole-2-carboxaldehyde, the ring protons appear between 6.3 and 7.2 ppm, and the aldehyde proton is observed around 9.5 ppm. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by showing a distinct signal for each unique carbon atom. The most downfield signal belongs to the carbonyl carbon of the aldehyde group. The carbons of the pyrrole ring appear in the aromatic region, while the two carbons of the ethyl group are found in the aliphatic region. Analysis of related compounds confirms that ¹³C NMR is a standard method for structural verification. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aldehyde | ¹H | 9.5 - 9.7 | Singlet (s) |

| Pyrrole Ring | ¹H | 6.2 - 7.2 | Doublet of doublets (dd), Triplet (t) |

| Ethyl (CH₂) | ¹H | 4.0 - 4.5 | Quartet (q) |

| Ethyl (CH₃) | ¹H | 1.3 - 1.5 | Triplet (t) |

| Aldehyde (C=O) | ¹³C | 178 - 182 | - |

| Pyrrole Ring | ¹³C | 110 - 135 | - |

| Ethyl (CH₂) | ¹³C | 40 - 45 | - |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all signals and confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are utilized. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show a correlation between the methylene and methyl protons of the ethyl group, and among the adjacent protons on the pyrrole ring (H-3, H-4, and H-5), thus confirming their sequential arrangement.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two or three bonds). It is crucial for piecing the structure together, especially for identifying connections to quaternary (non-protonated) carbons. Key HMBC correlations would include the aldehyde proton showing a cross-peak to the C-2 ring carbon, and the ethyl group protons correlating to the C-5 carbon and the nitrogen-bound C-2 carbon, solidifying the position of the N-ethyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of this compound and for studying its structural integrity through fragmentation analysis. nih.govnih.gov

HR-ESIMS provides an extremely precise measurement of a compound's mass-to-charge ratio (m/z). This high accuracy allows for the calculation of the unique elemental formula, distinguishing it from any isomers. For this compound, the molecular formula is C₇H₉NO. nih.govnist.gov The technique is a standard for the characterization of new pyrrole derivatives. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉NO | nih.govnist.gov |

| Calculated Exact Mass | 123.06841 Da | nih.gov |

| Ionization Mode | ESI (Positive) | nih.gov |

| Observed Ion (Typical) | [M+H]⁺ | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile compounds. tandfonline.com The compound is first separated from a mixture, then ionized, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. nist.gov The resulting fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for identification. tandfonline.com

For aldehydes, fragmentation often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org Studies on related 2-substituted pyrroles show that fragmentation pathways are heavily influenced by the substituents. nih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 123, followed by fragment ions corresponding to the loss of key groups.

Table 3: Expected Major Fragmentation Ions in GC-MS Analysis

| m/z Value | Proposed Lost Fragment | Resulting Ion Structure |

|---|---|---|

| 123 | - | [M]⁺ (Molecular Ion) |

| 95 | •C₂H₄ | [M - ethylene]⁺ |

| 94 | •CHO | [M - formyl radical]⁺ |

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules, providing valuable information about the functional groups present. The analysis of pyrrole-2-carboxaldehyde and its derivatives by IR spectroscopy is well-documented. nih.govresearchgate.net

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group. Unlike its parent compound, pyrrole-2-carboxaldehyde, the N-ethyl derivative lacks an N-H bond and therefore will not show the characteristic N-H stretching vibration. researchgate.netnist.gov

Table 4: Characteristic Infrared (IR) Absorption Bands

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | 3150 - 3050 | Confirms pyrrole ring protons |

| Aliphatic C-H Stretch | 3000 - 2850 | Confirms ethyl group protons |

| Aldehyde C-H Stretch | 2850 - 2750 | Characteristic of the -CHO group |

| Carbonyl (C=O) Stretch | 1700 - 1660 | Strong band confirming the aldehyde |

Fourier Transform Infrared (FTIR) Spectroscopy

While specific, detailed experimental FTIR data for this compound is not extensively documented in publicly available research, the expected characteristic absorption bands can be inferred from the analysis of its parent compound, pyrrole-2-carboxaldehyde, and related structures. The introduction of the ethyl group at the N-1 position is expected to primarily influence the C-H stretching and bending vibrations associated with this alkyl substituent, while the fundamental vibrations of the pyrrole ring and the carbaldehyde group will remain the most prominent features.

For the related compound, pyrrole-2-carboxaldehyde, the FTIR spectrum is characterized by distinct peaks corresponding to the N-H and C=O stretching vibrations. In the case of this compound, the N-H stretching band would be absent and replaced by signals from the ethyl group.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2970-2850 | C-H stretching (ethyl group) |

| ~1660-1680 | C=O stretching (aldehyde) |

| ~1550-1450 | C=C and C-N stretching (pyrrole ring) |

| ~1400-1300 | C-H bending (ethyl group and pyrrole ring) |

| ~1100-1000 | C-N stretching (pyrrole ring and N-ethyl bond) |

| ~750 | C-H out-of-plane bending (pyrrole ring) |

Note: This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. Specific Raman spectral data for this compound is scarce in the literature. However, based on the structure, strong Raman scattering is expected for the C=C bonds of the pyrrole ring and the C=O bond of the aldehyde group. The symmetric vibrations of the pyrrole ring are also anticipated to be prominent in the Raman spectrum.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~2970-2850 | C-H stretching (ethyl group) |

| ~1650-1670 | C=O stretching (aldehyde) |

| ~1550-1450 | C=C and C-N ring stretching (pyrrole ring) |

| ~1300-1200 | Ring breathing modes (pyrrole ring) |

Note: This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrrole ring, being an aromatic system, will contribute significantly to the π → π* transitions, while the lone pair of electrons on the oxygen atom of the carbonyl group will be responsible for the n → π* transitions.

For the parent compound, 1H-Pyrrole-2-carboxaldehyde, UV-Vis spectra have been recorded, showing characteristic absorptions. The ethyl substitution in this compound is likely to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima due to its electronic influence on the pyrrole ring.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| ~280-300 | π → π | Pyrrole ring conjugated with carbonyl group |

| ~320-350 | n → π | Carbonyl group |

Note: This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Computational Chemistry and Theoretical Studies of 1 Ethyl 1h Pyrrole 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Detailed studies employing methods to elucidate the electronic properties and predict the reactivity of 1-Ethyl-1H-pyrrole-2-carbaldehyde are not currently available.

Density Functional Theory (DFT) Approaches

Specific research applying DFT methods to calculate properties such as orbital energies, electron density distribution, and reactivity indices for this compound has not been identified.

Ab Initio Methods (e.g., MP2)

There are no available studies that utilize ab initio methods like Møller-Plesset perturbation theory (MP2) to perform high-accuracy calculations on the electronic structure of this compound.

Conformational Analysis and Energy Landscapes

A detailed exploration of the conformational possibilities and the associated energy landscapes of this compound is not present in the current body of scientific literature.

Potential Energy Surface Scans

No published research has conducted potential energy surface scans to identify stable conformers and the transition states connecting them for this molecule.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Natural Bond Orbital Method)

Analyses of the intramolecular forces, such as weak hydrogen bonds or other orbital interactions using methods like NBO, have not been specifically reported for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

There is no evidence of molecular dynamics simulations having been performed to study the behavior of this compound over time in various environments, such as in solution.

Further research is required to computationally characterize this compound and provide the detailed theoretical insights requested.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Such computational studies are invaluable in the field of chemistry as they provide a deeper understanding of the molecular structure and electronic properties of a compound. The process generally involves optimizing the molecular geometry of the compound using a specific level of theory and basis set. Following this, various spectroscopic properties are calculated. For instance, NMR chemical shifts are predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. Vibrational frequencies (IR spectra) are calculated to understand the different vibrational modes of the molecule. Electronic transitions (UV-Vis spectra) are often predicted using Time-Dependent DFT (TD-DFT) calculations.

The validation of these theoretical predictions is a critical step and is achieved by comparing the calculated data with experimentally obtained spectra. A strong correlation between the predicted and experimental data not only confirms the accuracy of the computational model but also allows for a more precise assignment of the experimental signals.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Heterocyclic Chemistry

In organic synthesis, 1-Ethyl-1H-pyrrole-2-carbaldehyde is recognized as a key building block for creating a variety of heterocyclic compounds. nih.gov Its aldehyde group provides a reactive site for condensation and cyclization reactions, while the N-ethylated pyrrole (B145914) core offers stability and influences the electronic properties of the resulting molecules.

The structure of this compound makes it a suitable precursor for the synthesis of pyrrole-fused heterocyclic systems, such as those found in certain dyes and biologically active molecules. The aldehyde functional group can react with various nucleophiles to initiate cyclization reactions, leading to the formation of bicyclic or polycyclic structures where the pyrrole ring is fused to another heterocyclic ring.

One significant class of compounds that can be derived from pyrrole-2-carbaldehydes are BODIPY (boron-dipyrromethene) dyes. Although specific literature detailing the use of the N-ethyl variant is not abundant, the general synthesis involves the condensation of a pyrrole derivative with a pyrrole-2-carbaldehyde. The resulting dipyrromethane is then oxidized and complexed with a boron source. The N-ethyl group in this compound would remain as a substituent on the final dye molecule, influencing its solubility and photophysical properties. sigmaaldrich.com

Table 1: Potential Reactions for Pyrrole-Fused Heterocycle Synthesis

| Reaction Type | Reactants | Product Class |

|---|---|---|

| Condensation/Cyclization | This compound, Pyrrole | Dipyrromethane (precursor to BODIPY dyes) |

The condensation of pyrroles with aldehydes is a fundamental strategy for constructing large, complex aromatic systems like porphyrins and their analogues. orgsyn.org Porphyrins are macrocyclic compounds composed of four pyrrole subunits linked by methine bridges. In syntheses aiming for specifically substituted porphyrins, a pre-functionalized pyrrole aldehyde like this compound can be a critical component.

While many standard porphyrin syntheses use simpler aldehydes, the use of a pyrrole-aldehyde allows for the creation of more complex, asymmetric macrocycles or related structures like sapphyrins and orangemarin. The aldehyde group of this compound can react with the alpha-position of another pyrrole molecule in acid-catalyzed conditions to form a dipyrromethane, a key intermediate in the step-wise synthesis of these complex systems.

Development of Novel Materials and Functional Systems

The properties of this compound also lend themselves to applications in materials science, where it can be incorporated into polymers and other functional systems. nih.gov

Pyrrole is the parent monomer for the conducting polymer polypyrrole. By using a substituted pyrrole like this compound, it is possible to synthesize functionalized conducting polymers. The aldehyde group can either be retained as a pendant functional group on the polymer chain or used to create cross-linked polymer networks. The presence of such functional groups can be used to tune the polymer's properties, such as its processability, solubility, and its ability to interact with other materials or analytes, which is particularly useful for sensor applications.

Small organic molecules containing pyrrole rings are investigated for their potential use in organic electronics, including as components in Organic Light-Emitting Diodes (OLEDs). The pyrrole moiety can act as an electron-donating unit in charge-transport or emissive materials. This compound can serve as a starting material for the synthesis of larger, conjugated molecules designed for use in OLEDs. nih.gov The aldehyde group allows for the extension of the conjugated system through reactions like Wittig or Knoevenagel condensations, which is a key strategy in designing molecules with specific electronic and photophysical properties required for efficient light emission.

The compound has been identified as a component in material formulations for specialized applications. A patent for rubber compositions describes the use of this compound as a potential constituent of a polyimine hardener. google.com In this context, it would react with other components to form a durable, cross-linked epoxy resin system, which can act as a reinforcing coating within the rubber matrix. google.com

Furthermore, in the field of analytical chemistry, derivatives of this compound are relevant to surface modification. It has been noted in studies involving coatings for solid-phase microextraction (SPME) fibers, where the surface chemistry of the fiber is crucial for the selective adsorption of volatile compounds from a sample. nih.govcore.ac.uk The presence of this compound has been detected in the aroma profiles of various food products, including black tea and coffee, making it relevant for the development of analytical methods in food science. mdpi.commdpi.com

Table 2: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 2167-14-8 | C₇H₉NO |

| Pyrrole | 109-97-7 | C₄H₅N |

| Porphyrin | 101-60-0 | C₂₀H₁₄N₄ |

| BODIPY | N/A | Varies |

| Polypyrrole | 30604-81-0 | (C₄H₃N)ₙ |

| Sapphyrin | 137363-22-3 | C₃₂H₃₃N₅ |

Precursor for Supramolecular Assemblies

The structure of this compound, featuring a modifiable N-ethyl group and a strategically positioned aldehyde function, provides an excellent platform for designing molecules capable of forming ordered, non-covalent structures known as supramolecular assemblies. These assemblies are of great interest due to their potential applications in areas such as catalysis, molecular recognition, and the development of "smart" materials.

The aldehyde group of this compound is readily converted into a Schiff base through condensation with a primary amine. This reaction is a cornerstone for synthesizing a vast array of ligands with tailored properties for metal ion coordination. The resulting imine nitrogen, along with the pyrrole nitrogen, can act as a chelating agent, binding to metal ions to form stable complexes.

The design of these ligands can be fine-tuned by selecting appropriate primary amines. For instance, the use of diamines can lead to the formation of tetradentate ligands capable of coordinating to a single metal center or bridging two metal centers, leading to the formation of multinuclear complexes or coordination polymers. The N-ethyl group on the pyrrole ring, while not directly involved in coordination, influences the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complex.

The synthesis of these Schiff base ligands is typically a straightforward one-pot reaction, often carried out in an alcoholic solvent. The general synthetic route is depicted below:

Figure 1: General synthesis of Schiff base ligands from this compound.

A variety of metal ions, including those from the transition series like Mn(II), Co(II), Ni(II), and Cu(II), have been successfully complexed with Schiff bases derived from pyrrole-2-carbaldehydes. The characterization of these complexes is typically achieved through a combination of spectroscopic techniques.

Exploration of Biological and Biomedical Applications of 1 Ethyl 1h Pyrrole 2 Carbaldehyde Derivatives

Design and Synthesis of Pharmaceutical Lead Compounds

The unique chemical properties of the pyrrole (B145914) nucleus make it an attractive starting point for the synthesis of novel drugs. nih.govchemimpex.com Its structure can be readily modified, allowing chemists to fine-tune the pharmacological profile of the resulting molecules to target specific biological processes involved in disease. cancertreatmentjournal.com

Development of Anticancer Agents

The pyrrole scaffold is a cornerstone in the development of modern anticancer therapies. mdpi.com Numerous pyrrole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, and some have been developed into clinically approved drugs. mdpi.comresearchgate.net The anticancer activity of these compounds often stems from their ability to inhibit key proteins involved in cancer cell proliferation, survival, and metastasis. cancertreatmentjournal.com

Research has shown that functionalized pyrrole scaffolds are important chemotypes for designing potent protein kinase inhibitors. mdpi.com For instance, the pyrrole indolin-2-one structure is a lead scaffold for kinase inhibitors that target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived arowth factor receptors (PDGFRs), crucial for tumor angiogenesis. cancertreatmentjournal.com Semaxanib (SU5416), a derivative of pyrrole indolin-2-one, was one of the first such compounds to be clinically tested as a potent receptor tyrosine kinase inhibitor. cancertreatmentjournal.com

The synthesis of novel pyrrole derivatives is an active area of research. One study reported the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, highlighting its role as an important intermediate for small molecule anticancer drugs. researchgate.net Other research has focused on creating pyrrole-3-carboxylate derivatives that induce G2/M cell-cycle arrest and apoptosis in tumor cells. researchgate.net These findings underscore the potential of using 1-Ethyl-1H-pyrrole-2-carbaldehyde as a building block to create new generations of anticancer agents.

| Lead Compound Class | Target/Mechanism of Action | Example(s) | Reference(s) |

| Pyrrole Indolin-2-one | Kinase Inhibition (VEGFRs, PDGFRs) | Semaxanib (SU5416) | cancertreatmentjournal.com |

| Pyrrole-3-carboxylates | Induction of G2/M cell-cycle arrest and apoptosis | Ethyl-2-aminopyrrole-3-carboxylates | researchgate.net |

| Pyrrolo[2',3':3,4]cyclohepta [1,2-d] chemimpex.comCurrent time information in Bangalore, IN.oxazoles | General anti-tumor activity | - | researchgate.net |

| 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde | Intermediate for anticancer drugs | - | researchgate.net |

Research into Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response implicated in numerous chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, and many of them work by inhibiting cyclooxygenase (COX) enzymes. nih.gov The pyrrole scaffold has been explored for its potential in developing new anti-inflammatory agents.

A study on the synthesis of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, a pyrrole derivative, evaluated its anti-inflammatory and analgesic potential. The compound demonstrated significant inhibitory activity against both COX-1 and 5-lipoxygenase (5-LOX) enzymes in vitro. nih.gov This dual-inhibition profile is of interest as it may offer a broader spectrum of anti-inflammatory action. The study highlights the potential of the pyrrole core structure, which is central to this compound, as a template for designing novel anti-inflammatory and analgesic drugs. nih.gov

| Compound | Target Enzyme | In Vitro Inhibition (%) at 1000 µg/mL | IC50 Value (µg/mL) | Reference |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | 64.79% | 314 | nih.gov |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX | 79.40% | 105 | nih.gov |

Targeting Specific Biological Pathways

A key strategy in modern drug discovery is the development of molecules that selectively target specific biological pathways dysregulated in disease. nih.gov The structural versatility of this compound makes its derivatives suitable candidates for creating such targeted therapies. chemimpex.com

One critical pathway in cellular defense against oxidative stress is the Keap1/Nrf2/antioxidant response element pathway, which regulates the expression of cytoprotective enzymes. nih.gov Research has shown that novel anilinoquinazoline (B1252766) derivatives can be designed to inhibit the Keap1-Nrf2 protein-protein interaction, leading to the accumulation of Nrf2 and enhanced gene expression of protective enzymes like NQO1. nih.gov

Another important target in cancer therapy is the Bcl-2 family of proteins, which regulate apoptosis (programmed cell death). nih.gov Several pyrrole derivatives have been shown to trigger apoptosis by modulating the activity of these proteins, making them promising candidates for cancer treatment. nih.gov The ability to synthesize a wide array of derivatives from a core pyrrole structure allows for the exploration of compounds that can precisely interact with and modulate these and other critical cellular pathways.

Enzyme Inhibition Studies of Derived Compounds

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. Derivatives of this compound have been investigated for their ability to inhibit specific enzymes implicated in cellular protection and pigmentation processes.

Investigation of NAD(P)H Quinone Oxidoreductase (NQO1) Inducing Activity

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytoprotective enzyme that plays a crucial role in detoxifying quinones and reducing oxidative stress. alliedacademies.orgnih.gov The induction of NQO1 is considered a valuable strategy for cancer chemoprevention. The electrophilic nature of certain molecular structures is a known feature of NQO1 inducers. alliedacademies.org

Studies have shown that various pyrrole-2-carboxaldehyde (Py-2-C) derivatives possess NQO1-inducing activity. nih.gov For example, a Py-2-C derivative isolated from the fungus Mycoleptodonoides aitchisonii demonstrated strong NQO1 inducing capabilities. nih.gov Similarly, derivatives from the makomotake plant (Zizania latifolia) showed moderate NQO1 induction in a Hepa 1c1c7 cell line without cytotoxicity. nih.gov While some synthetic enaminone derivatives have been found to be weak inducers of NQO1, this activity is attributed to their electrophilic cyclohexenone functionality, a well-established structural feature for NQO1 induction. alliedacademies.orgresearchgate.net These findings suggest that derivatives of this compound could be engineered to modulate NQO1 activity, potentially offering a protective effect against cellular damage.

Assessment of Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. nih.gov Inhibitors of tyrosinase are of great interest in the cosmetics industry for skin whitening and in medicine for treating hyperpigmentation disorders. mdpi.com

Several studies have explored pyrrole derivatives as potential tyrosinase inhibitors. In one study, two series of 2-cyanopyrrole derivatives were synthesized and screened for their inhibitory effects. nih.gov Many of these compounds exhibited moderate to excellent activity, with one compound in particular (A12) showing an IC50 value of 0.97 μM, making it approximately 30 times more potent than the reference inhibitor, kojic acid (IC50 = 28.72 μM). nih.gov Kinetic analysis revealed this compound to be a reversible and mixed-type inhibitor. nih.gov

| Compound/Derivative Class | Tyrosinase Inhibition (IC50) | Comparison to Kojic Acid | Inhibition Type | Reference(s) |

| 2-Cyanopyrrole derivative (A12) | 0.97 μM | ~30 times more potent | Reversible, mixed-type | nih.gov |

| Kojic Acid (reference) | 28.72 μM | - | - | nih.gov |

| Basic Pyrrole-Thiosemicarbazone | 3.99 µM | Less potent than thiophene (B33073) analog (0.43 µM) | Not specified | nih.gov |

| (Z)-3-benzyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (Analog 1) | 90 nM | ~214 times more potent | Competitive | mdpi.com |

Mechanisms of Enzyme-Ligand Interactions

The therapeutic potential of pyrrole derivatives, including those structurally related to this compound, is often rooted in their ability to selectively interact with and inhibit specific enzymes. Research into these interactions provides a foundational understanding for the development of targeted therapies.

One area of significant investigation is the inhibition of cholinesterases, enzymes critical to the regulation of the neurotransmitter acetylcholine. nih.gov Derivatives featuring a 1,3-diaryl-pyrrole skeleton have demonstrated selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov Kinetic studies, combined with molecular docking simulations, have elucidated the mechanism of this inhibition. For instance, certain derivatives have been shown to inhibit BChE in a mixed competitive mode. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit at different sites, thereby impeding the enzyme's catalytic activity. nih.gov The pyrrole ring itself is a crucial pharmacophore in these interactions, contributing to the molecule's ability to fit within the enzyme's binding pocket. researchgate.net

Another notable target for pyrrole-based compounds is the anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in some cancers. Diastereoselective synthesis has yielded pyrrolo[2,1-f] Current time information in Bangalore, IN.mdpi.comnih.govtriazine derivatives that show potent in vitro inhibitory activity against ALK. nih.gov The stereochemistry of these molecules has a pronounced effect on their biological activity, highlighting the specificity of the enzyme-ligand interaction. nih.gov

The following table summarizes the inhibitory activities of selected pyrrole derivatives against different enzymes:

| Compound Class | Target Enzyme | Inhibition Mode | Key Findings |

| 1,3-Diaryl-pyrroles | Butyrylcholinesterase (BChE) | Mixed Competitive | Showed high selectivity for BChE over AChE, with IC50 values comparable to donepezil. nih.gov |

| Pyrrolo[2,1-f] Current time information in Bangalore, IN.mdpi.comnih.govtriazines | Anaplastic Lymphoma Kinase (ALK) | Not specified | Exhibited excellent in vitro ALK inhibitory activities, with stereochemistry greatly influencing bioactivity. nih.gov |

Research into Related Biologically Active Natural Products

The structural motif of this compound is echoed in a variety of naturally occurring compounds with significant biological activities.

Analogues of Pyrrole-Imidazole Alkaloids

Pyrrole-imidazole alkaloids are a large and structurally diverse family of marine natural products, many of which are derived from sponges. nih.gov These compounds often exhibit a wide range of biological activities, including anticancer, antimicrobial, and immunosuppressive properties. nih.gov The core structure frequently originates from precursors like oroidin, which contains a pyrrole-2-carboxamide linked to an imidazole (B134444) moiety. nih.gov

Synthetic efforts have been directed towards creating analogues of these complex natural products. For example, a novel three-component reaction has been developed to synthesize 1-vinylpyrrole-imidazole ensembles. thieme-connect.de This reaction, involving 1-methylimidazole, cyano(phenyl)acetylene, and 1-vinylpyrrole-2-carbaldehydes, results in a new functionalization of the pyrrole-imidazole alkaloid scaffold. thieme-connect.de Such synthetic strategies are crucial for exploring the structure-activity relationships of this class of compounds and for producing them in quantities sufficient for further biological evaluation. Two new pyrrole carboxaldehydes have also been isolated that connect the N-positions of a pyrazole (B372694) ring and a pyrrole ring with an ethylene (B1197577) chain, a previously unreported structural arrangement. nih.gov

Derivatives with Potential Hypoxia-Inducible Factor-1 (HIF-1) Modulation

Hypoxia-Inducible Factor-1 (HIF-1) is a key transcription factor that enables cells to adapt to low oxygen (hypoxic) conditions, a characteristic of the microenvironment of many solid tumors. nih.gov HIF-1 activation can promote tumor growth, angiogenesis, and metastasis, making it an attractive target for cancer therapy. nih.govnih.gov

Polyamides containing pyrrole and imidazole rings have been designed to interfere with the binding of HIF-1 to its DNA response elements. nih.gov By targeting the DNA interface, these small molecules can modulate the transcriptional activity of HIF-1, potentially inhibiting the expression of genes that contribute to the aggressive phenotype of cancer cells. nih.gov This approach offers the possibility of selectively targeting a subset of HIF-1 effectors, which could be advantageous given the complex role of HIF-1 in both cell survival and death pathways. nih.gov

Biosynthetic Pathways and Enzymatic Transformations of Pyrrole-2-carbaldehyde Analogues

The synthesis of pyrrole-2-carbaldehyde and its analogues is not limited to traditional organic chemistry. Biocatalytic methods are emerging as sustainable and efficient alternatives.

Enzymatic CO2 Fixation for Pyrrole-2-carbaldehyde Production

A novel and environmentally friendly approach to producing pyrrole-2-carbaldehyde involves the enzymatic fixation of carbon dioxide (CO2). mdpi.comdntb.gov.ua This biocatalytic process utilizes a two-enzyme cascade. First, a UbiD-type decarboxylase, such as HudA/PA0254 from Pseudomonas aeruginosa, catalyzes the carboxylation of pyrrole to form pyrrole-2-carboxylic acid. mdpi.comdntb.gov.ua Subsequently, a carboxylic acid reductase (CAR) from an organism like Segniliparus rotundus reduces the carboxylic acid to the corresponding aldehyde, pyrrole-2-carbaldehyde. mdpi.comdntb.gov.ua

This one-pot reaction system can operate at near-ambient CO2 levels, offering a green alternative to traditional chemical syntheses that often require harsh conditions and metal catalysts. mdpi.comdntb.gov.ua Research has shown that this enzymatic approach can be adapted to produce a variety of aldehydes by using different combinations of UbiD and CAR enzymes with varied substrate specificities. mdpi.comdntb.gov.ua However, the yield of pyrrole-2-carbaldehyde in these systems can be limited by the instability of the product. mdpi.com

The following table outlines the key enzymes and their roles in the enzymatic synthesis of pyrrole-2-carbaldehyde:

| Enzyme | Source Organism | Role in Pathway |

| HudA/PA0254 (UbiD-type decarboxylase) | Pseudomonas aeruginosa | Catalyzes the carboxylation of pyrrole to pyrrole-2-carboxylic acid. mdpi.comdntb.gov.ua |

| Carboxylic Acid Reductase (CAR) | Segniliparus rotundus | Reduces pyrrole-2-carboxylic acid to pyrrole-2-carbaldehyde. mdpi.comdntb.gov.ua |

| Pyrrole-2-carboxylate decarboxylase | Bacillus megaterium PYR2910 | Catalyzes the reversible carboxylation of pyrrole. nih.gov |

Identification of Natural Sources and Metabolites

Pyrrole-2-carboxaldehyde derivatives are found in a wide array of natural sources, including fungi, plants, and microorganisms. nih.govmdpi.com For instance, they have been isolated from edible mushrooms and the mangrove plant Aegiceras corniculatum. mdpi.com These compounds have also been identified as contributing to the flavor profile of raw cane sugar and have been isolated from roasted chicory root. nih.gov